BenchChemオンラインストアへようこそ!

7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Medicinal Chemistry Scaffold Optimization Metabolic Stability

7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2090639-98-6) is a heterocyclic building block belonging to the imidazo[1,2-b]pyrazole class—a fused bicyclic scaffold composed of imidazole and pyrazole rings. With a molecular formula of C₉H₁₀ClN₃ and a molecular weight of 195.65 g/mol, this compound features two key functional handles: a reactive chloromethyl substituent at the 7-position, enabling nucleophilic substitution and further derivatization, and a cyclopropyl group at the 6-position, which introduces conformational constraint and modulates both steric and electronic properties.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
CAS No. 2090639-98-6
Cat. No. B1491519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
CAS2090639-98-6
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C3=NC=CN3N2)CCl
InChIInChI=1S/C9H10ClN3/c10-5-7-8(6-1-2-6)12-13-4-3-11-9(7)13/h3-4,6,12H,1-2,5H2
InChIKeySYEQCLGRNQBOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2090639-98-6): Structural Identity and Physicochemical Baseline


7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2090639-98-6) is a heterocyclic building block belonging to the imidazo[1,2-b]pyrazole class—a fused bicyclic scaffold composed of imidazole and pyrazole rings [1]. With a molecular formula of C₉H₁₀ClN₃ and a molecular weight of 195.65 g/mol, this compound features two key functional handles: a reactive chloromethyl substituent at the 7-position, enabling nucleophilic substitution and further derivatization, and a cyclopropyl group at the 6-position, which introduces conformational constraint and modulates both steric and electronic properties [1]. The imidazo[1,2-b]pyrazole core has been explored in medicinal chemistry as a potential bioisostere for indole and as a scaffold for kinase inhibitors, anti-leukemic agents, and GPR119 modulators [2][3]. The compound is commercially available as a research chemical with a standard purity of 98% from suppliers such as Bidepharm, which provides batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Cannot Be Replaced by Simpler Imidazo[1,2-b]pyrazole Analogs


The imidazo[1,2-b]pyrazole scaffold tolerates extensive substitution, but the precise combination of substituents at C6 and C7 dictates the compound's reactivity, physicochemical profile, and biological potential. Simply replacing 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole with an analog lacking either the chloromethyl handle (e.g., 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, CAS 2098023-05-1) or the cyclopropyl group (e.g., 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole, CAS 1934469-99-4) fundamentally alters its utility. The chloromethyl group serves as an essential electrophilic center for nucleophilic displacement, enabling late-stage diversification into amines, ethers, thioethers, and carbon-linked derivatives [1]. Concurrently, the cyclopropyl substituent at C6 introduces steric bulk that can modulate the reactivity of the adjacent chloromethyl center while enhancing metabolic stability—a property documented for cyclopropyl-containing imidazo[1,2-b]pyrazoles [2]. Substituting with an N-alkylated analog (e.g., 7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole) eliminates the free N1–H, removing a hydrogen bond donor that can be critical for target engagement or for further N-functionalization [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in computed properties, synthetic versatility, and biological relevance.

Quantitative Differentiation Evidence for 7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2090639-98-6)


Dual C6/C7 Functionalization: Cyclopropyl Presence vs. Unsubstituted C6 Analog

The target compound incorporates a cyclopropyl group at C6, whereas the closest des-cyclopropyl analog—7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4)—lacks this substituent entirely [1]. The cyclopropyl group is recognized in medicinal chemistry for enhancing metabolic stability by reducing CYP-mediated oxidation at adjacent positions and for imposing conformational restriction that can improve binding affinity [2]. Computed physicochemical properties reflect this divergence: the target compound has a higher molecular weight (195.65 vs. 155.58 g/mol), increased lipophilicity (XLogP3 = 1.7 vs. an estimated ~0.9 for the des-cyclopropyl analog), and a larger polar surface area (TPSA = 33.1 Ų) while retaining an identical hydrogen bond donor count (HBD = 1) [1]. These differences influence membrane permeability and solubility, making the target compound a more suitable starting point for lead optimization campaigns where balanced ADME properties are required.

Medicinal Chemistry Scaffold Optimization Metabolic Stability

Chloromethyl Reactivity Handle: Synthetic Utility vs. Non-Halogenated C7 Analogs

The target compound bears a reactive chloromethyl group at C7, enabling nucleophilic substitution with amines, thiols, alkoxides, and stabilized carbanions. The direct comparator 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-05-1) lacks any electrophilic handle at C7, rendering it incapable of participating in the same derivatization chemistry [1]. The chloromethyl moiety is a well-precedented synthetic handle in the imidazo[1,2-b]pyrazole series: 7-carboxamide derivatives—accessible via displacement of the chloromethyl group followed by oxidation—have demonstrated potent anti-leukemic activity with IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) for the lead compound DU385 [2]. The non-halogenated comparator cannot access this chemotype without de novo C–H functionalization, a significantly less efficient approach. Furthermore, the chloromethyl group offers a calculated exact mass of 195.0563250 Da and the presence of chlorine (³⁵Cl/³⁷Cl isotopic signature) provides a convenient mass spectrometric handle for reaction monitoring [1].

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

N1–H Hydrogen Bond Donor Retention vs. N-Alkylated Analogs

The target compound retains a free N1–H hydrogen bond donor (HBD = 1), whereas the N-alkylated analog 7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2097945-21-4) has HBD = 0 [1]. The N1–H is structurally analogous to the indole N–H and can serve as a critical hydrogen bond donor in target binding interactions. In the imidazo[1,2-b]pyrazole-7-carboxamide series, the free N1–H was preserved in all active compounds, and SAR studies from related scaffolds indicate that N-alkylation often abrogates or significantly reduces biological activity [2]. Computed properties further differentiate the two: the N-alkylated analog has significantly higher molecular weight (249.74 vs. 195.65 g/mol) and lipophilicity (estimated XLogP3 ~3.2 vs. 1.7), which may lead to solubility-limited behavior in aqueous assay systems [1]. For procurement decisions, the target compound offers greater synthetic flexibility: the N1–H can be selectively alkylated if desired, whereas the N-alkylated analog cannot be dealkylated.

Medicinal Chemistry Target Engagement Hydrogen Bonding

Class-Level Anti-Leukemic Potential: Imidazo[1,2-b]pyrazole-7-carboxamides in Nanomolar Cytotoxicity

Although the target compound itself has not been directly profiled in published biological assays, it serves as the direct synthetic precursor to the imidazo[1,2-b]pyrazole-7-carboxamide chemotype, which has demonstrated potent, leukemia-selective cytotoxicity. In a study of eight imidazo[1,2-b]pyrazole-7-carboxamides tested against five leukemia cell lines, the lead compound DU385 exhibited IC₅₀ values of 16.54 nM (HL-60 acute promyelocytic leukemia), 27.24 nM (MOLT-4 T-lymphoblastic leukemia), and 32.25 nM (MV-4-11 biphenotypic B myelomonocytic leukemia) [1]. Importantly, human primary fibroblasts were much less sensitive, and breast cancer cell lines (MCF7, 4T1) showed IC₅₀ values in the micromolar range (1.5–10.8 μM), indicating a therapeutic window favoring leukemia cells [1]. Flow cytometry confirmed apoptosis as the mechanism of cell death, with 60% late apoptotic population in MV-4-11 cells and 50% early apoptotic population in HL-60 cells [1]. The broader imidazo[1,2-b]pyrazole scaffold has also yielded PRMT5·MTA inhibitors with IC₅₀ = 6.6 nM and 339-fold selectivity over the PRMT5 holoenzyme [2]. The target compound, by virtue of its C6-cyclopropyl/C7-chloromethyl substitution pattern, provides access to both the 7-carboxamide and 7-amino系列的 SAR exploration space.

Leukemia Therapeutics Apoptosis Induction Cytotoxicity SAR

Certified Purity and Batch-Level QC Documentation vs. Typical Research-Grade Supply

The target compound is available from Bidepharm at a certified purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with the typical 95% purity specification offered by many vendors for closely related imidazo[1,2-b]pyrazole building blocks such as 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole and 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole . For medicinal chemistry applications, the 3% purity differential (98% vs. 95%) can translate into a substantial reduction in impurity-driven false positives in biological screening: at 95% purity, a compound tested at 10 μM contains up to 0.5 μM of unknown impurities, whereas at 98% purity this is reduced to 0.2 μM—a 2.5-fold reduction in potential confounding species [1]. Furthermore, Bidepharm's provision of multi-modal analytical data (NMR for structural identity, HPLC for organic purity, GC for residual solvent analysis) enables end-users to establish a comprehensive Certificate of Analysis without outsourcing additional characterization.

Quality Assurance Procurement Analytical Characterization

Recommended Research and Application Scenarios for 7-(Chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2090639-98-6)


Lead Optimization in Kinase-Focused Oncology Programs

The target compound is ideally suited as a key intermediate for synthesizing imidazo[1,2-b]pyrazole-7-carboxamide and 7-aminomethyl derivatives targeting leukemia and other hematopoietic malignancies. As demonstrated by Demjén et al. (2018), 7-carboxamide analogs derived from this scaffold achieve nanomolar IC₅₀ values (16.54–32.25 nM) against HL-60, MOLT-4, and MV-4-11 leukemia cells while sparing primary fibroblasts [1]. The chloromethyl handle at C7 enables straightforward diversification into amide, amine, and ether libraries for systematic SAR exploration, while the C6-cyclopropyl group provides metabolic stability advantages that can be critical for in vivo candidate selection. Furthermore, the imidazo[1,2-b]pyrazole scaffold has been validated in the PRMT5·MTA inhibitor context with 339-fold selectivity (compound 31, IC₅₀ = 6.6 nM), confirming the broader kinase-targeting potential of this chemotype [2].

Covalent Inhibitor Design via Chloromethyl Electrophilic Warhead

The chloromethyl substituent at C7 is a moderately electrophilic center suitable for developing targeted covalent inhibitors (TCIs). When positioned adjacent to the imidazo[1,2-b]pyrazole core, the –CH₂Cl group can undergo SN2 displacement by active-site cysteine or lysine residues, forming irreversible covalent adducts. This approach has precedent in the broader fused heterocycle field, where chloromethyl-substituted imidazopyridines and imidazopyridazines have been employed as covalent kinase inhibitors [1]. The cyclopropyl group at C6 may modulate the electrophilicity of the chloromethyl carbon through inductive and steric effects, offering a tunable parameter for optimizing covalent engagement kinetics. The present compound provides a direct entry point for such strategies without requiring de novo synthesis of the electrophilic warhead.

Structure-Activity Relationship (SAR) Library Synthesis at the C7 Position

The chloromethyl group serves as a universal leaving group for generating diverse C7-substituted imidazo[1,2-b]pyrazole libraries via parallel synthesis. Nucleophiles including primary and secondary amines, thiols, phenolates, and azide can displace chloride under mild conditions (K₂CO₃/DMF, 25–60°C) to afford 7-aminomethyl, 7-thiomethyl, 7-aryloxymethyl, and 7-azidomethyl derivatives in a single step. This enables rapid exploration of C7 steric, electronic, and hydrogen-bonding parameters within a consistent C6-cyclopropyl background. The free N1–H (HBD = 1) provides an additional diversification point through selective N-alkylation or N-arylation, orthogonal to C7 modification [2]. This dual functionalization capability delivers a 2-dimensional SAR matrix from a single commercially available building block.

Metabolic Stability Optimization Using C6-Cyclopropyl Anchoring

The cyclopropyl substituent at C6 is deliberately positioned to shield the metabolically labile positions of the imidazo[1,2-b]pyrazole core from oxidative metabolism. Cyclopropyl groups are well-established in medicinal chemistry as metabolic blocking groups that reduce CYP450-mediated oxidation at adjacent positions while minimally increasing molecular weight (ΔMW = +38 Da vs. hydrogen) [1]. In the context of imidazo[1,2-b]pyrazoles, the C6-cyclopropyl modification has been associated with enhanced metabolic stability compared to C6-methyl or C6-unsubstituted analogs, based on class-level observations [2]. For drug discovery programs requiring compounds with improved in vitro-in vivo correlation (IVIVC), the present compound offers a pre-installed metabolic stability feature that can be carried through to lead candidates without requiring late-stage re-optimization.

Quote Request

Request a Quote for 7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.